molecular formula C17H21NO3S2 B2859482 3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide CAS No. 1203292-66-3

3-methyl-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2859482
CAS No.: 1203292-66-3
M. Wt: 351.48
InChI Key: WKNUKLRQFHCBAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-methyl-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide” is a complex organic molecule. It contains a thiophene ring, a tetrahydro-2H-pyran ring, and a benzenesulfonamide moiety . The 2H-pyran ring is a structural motif present in many natural products .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The 2H-pyran ring and the thiophene ring are both five-membered rings, while the benzenesulfonamide moiety is a six-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be complex due to the presence of multiple reactive sites. The 2H-pyran ring and the thiophene ring could potentially undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and ring-opening reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the sulfonamide group could potentially make the compound more polar and increase its solubility in water .

Scientific Research Applications

Anti-Inflammatory and Analgesic Applications

Research on sulfonamide derivatives has demonstrated significant potential in anti-inflammatory and analgesic applications. For instance, a study by Küçükgüzel et al. (2013) synthesized novel N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides, which showed promising anti-inflammatory and analgesic activities without causing tissue damage in liver, kidney, colon, and brain compared to untreated controls or celecoxib, a well-known anti-inflammatory drug (Küçükgüzel et al., 2013).

Antioxidant Properties

The exploration of sulfonamide compounds extends to their antioxidant properties, highlighting the potential for these derivatives to mitigate oxidative stress, a key factor in the pathogenesis of various chronic diseases.

Anticancer Activity

Sulfonamide derivatives have been investigated for their anticancer activities. The synthesis of specific sulfonamide compounds has led to the identification of molecules with significant inhibitory effects against various cancer cell lines. For example, compounds synthesized for targeting hepatocellular carcinoma (HepG2) cell lines have shown promising results, indicating the potential of these derivatives as anticancer agents (Gomha, Edrees, & Altalbawy, 2016).

Future Directions

The future directions for research on this compound could potentially include further investigation into its synthesis, reactivity, and potential applications. For example, it could be explored as a potential intermediate in the synthesis of new pharmaceuticals .

Properties

IUPAC Name

3-methyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO3S2/c1-14-4-2-5-15(12-14)23(19,20)18-13-17(7-9-21-10-8-17)16-6-3-11-22-16/h2-6,11-12,18H,7-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKNUKLRQFHCBAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCC2(CCOCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.